What are the physical and chemical properties of 1-Methyl-3-phenylindan?
What are the physical and chemical properties of 1-Methyl-3-phenylindan?
Core Identity & Physicochemical Profiling
Abstract This technical guide provides a comprehensive analysis of 1-Methyl-3-phenylindan (CAS 6416-39-3), a cyclic dimer of styrene.[1] It serves as a critical reference for researchers in organic synthesis, tribology, and materials science.[1] The document details the molecule's physical constants, synthesis via cationic dimerization, chemical reactivity, and industrial applications in high-traction fluids.[1]
Introduction
1-Methyl-3-phenylindan (C₁₆H₁₆) is a bicyclic hydrocarbon formed primarily through the acid-catalyzed dimerization of styrene.[1] Unlike its linear isomer (1,3-diphenyl-1-butene), this compound features a fused indane ring system, conferring unique thermal stability and rheological properties.[1] It exists as a mixture of cis- and trans- diastereomers due to the two chiral centers at the C1 and C3 positions of the indane ring.[1]
Primary Classification:
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Chemical Name: 1-Methyl-3-phenylindan (or 1-Methyl-3-phenylindane)[1][2][3][4]
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Molecular Formula: C₁₆H₁₆[1]
Physical Properties
The following data represents the standard physicochemical profile of 1-Methyl-3-phenylindan. Values may vary slightly depending on the cis/trans isomeric ratio of the specific sample.
| Property | Value | Conditions / Notes |
| Physical State | Liquid | Colorless to pale yellow |
| Boiling Point | 312.9 °C | @ 760 mmHg (Calculated) |
| Boiling Point (Exp) | 168–169 °C | @ 16 mmHg [1] |
| Density | 1.02 – 1.03 g/cm³ | @ 20 °C |
| Refractive Index ( | 1.581 | High aromatic content |
| Flash Point | ~148 °C | Closed Cup |
| Solubility | Insoluble | Water |
| Solubility | Soluble | Ethanol, Ether, Toluene, Chloroform |
| Vapor Pressure | ~0.001 mmHg | @ 25 °C (Estimated) |
| Partition Coeff.[1][2][3][5][6][7] (LogP) | 4.3 – 4.5 | Lipophilic |
Synthesis & Reaction Mechanism
The synthesis of 1-Methyl-3-phenylindan is a classic example of cationic oligomerization .[1] It competes with the formation of linear dimers (1,3-diphenylbut-1-ene) and requires specific acidic conditions to favor cyclization.[1]
Mechanism of Formation
The reaction proceeds via the protonation of styrene to form a secondary benzylic carbocation, which acts as the electrophile attacking a second styrene molecule. The resulting dimeric carbocation undergoes intramolecular Friedel-Crafts alkylation (cyclization) to close the five-membered ring.[1]
Caption: Cationic dimerization pathway of styrene yielding the cyclic indane structure.
Experimental Protocol (Acid-Catalyzed Dimerization)
Objective: Synthesis of 1-Methyl-3-phenylindan from styrene.
Reagents:
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Styrene (freshly distilled to remove inhibitors)[1]
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Sulfuric Acid (H₂SO₄) or Phosphoric Acid (H₃PO₄)[1]
Procedure:
-
Preparation: In a three-necked flask equipped with a reflux condenser and mechanical stirrer, prepare a dilute acid solution (e.g., 60% H₂SO₄).
-
Addition: Heat the acid solution to reflux. Slowly add styrene dropwise over 2–4 hours. Note: Slow addition favors dimerization over polymerization.
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Reaction: Maintain reflux and vigorous stirring for an additional 4–12 hours to ensure cyclization of any linear dimers formed.
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Work-up: Cool the mixture and separate the organic layer. Wash the organic phase with water, saturated NaHCO₃ (to neutralize acid), and brine.
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Purification: Dry over anhydrous CaCl₂ or MgSO₄. Remove unreacted monomer via rotary evaporation.[1]
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Isolation: Perform fractional distillation under reduced pressure. Collect the fraction boiling at 168–169 °C (16 mmHg) [1].[1]
Chemical Properties & Reactivity
The indane core exhibits reactivity typical of alkyl-substituted benzenes, but with steric constraints imposed by the cyclopentane ring.[1]
Stereochemistry
The molecule possesses two chiral centers (C1 and C3).[1]
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Isomers: cis-1-Methyl-3-phenylindan and trans-1-Methyl-3-phenylindan.[1]
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Stability: Thermodynamic equilibration (via acid catalysis) typically favors the trans isomer due to reduced steric repulsion between the methyl and phenyl groups, though commercial mixtures contain both.
Reactivity Profile
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Electrophilic Aromatic Substitution: The aromatic rings are susceptible to sulfonation, nitration, and halogenation.[1] Substitution occurs primarily at the positions para to the alkyl attachments on the fused ring.[1]
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Oxidation: Vigorous oxidation (e.g., with KMnO₄ or CrO₃) cleaves the alkyl fragments, potentially yielding o-benzoylbenzoic acid derivatives or phthalic acid, serving as a route to anthraquinone synthesis.
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Dehydrogenation: Catalytic dehydrogenation can convert the indan structure to the corresponding indene (1-methyl-3-phenylindene).[1]
Applications
1-Methyl-3-phenylindan is valued for its specific rheological and thermal properties.[1]
| Application Domain | Function | Mechanism |
| Traction Fluids | Base Fluid | The fused ring system provides a high traction coefficient under elastohydrodynamic lubrication (EHL) conditions, allowing efficient torque transfer in variable transmission systems [2].[1] |
| Heat Transfer | Thermal Fluid | High boiling point and thermal stability make it suitable for closed-loop heat transfer systems requiring liquid phase operation >300°C. |
| Chemical Synthesis | Intermediate | Precursor for the synthesis of anthraquinone dyes and pigments via oxidation pathways.[1] |
| Polymer Additives | Plasticizer | Acts as a non-volatile extender or plasticizer for polystyrene and related resins.[1] |
Important Distinction: Do not confuse this compound with 1-Methyl-3-phenylpiperazine, which is a pharmaceutical intermediate (Mirtazapine).[1] The indan derivative discussed here is strictly a hydrocarbon used in industrial materials applications.[1]
Characterization Data
To validate the identity of synthesized material, the following spectral features are diagnostic.
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Mass Spectrometry (EI):
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¹H NMR (CDCl₃, 300 MHz):
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Aromatic Region: Multiplet δ 7.1–7.4 ppm (9H).[1]
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Benzylic Methine (C3-H): Triplet/Multiplet δ ~4.0–4.5 ppm (1H).[1]
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Benzylic Methine (C1-H): Multiplet δ ~3.0–3.5 ppm (1H).[1]
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Methylene (C2-H₂): Complex multiplet δ 1.8–2.5 ppm (2H).[1]
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Methyl Group: Doublet δ ~1.2–1.4 ppm (3H).[1] Note: Distinct shifts observed for cis vs. trans isomers.[5]
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References
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Organic Syntheses , Coll.[1] Vol. 4, p.665 (1963); Vol. 35, p.83 (1955).[1] Preparation of 1-Methyl-3-phenylindane. [1]
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Tribology Transactions , "Molecular Structure and Traction in EHL," identifying phenylindanes as high-traction fluids.[1]
-
PubChem Compound Summary , "1-Methyl-3-phenylindane" (CID 22924).[1]
-
NIST Chemistry WebBook , SRD 69, "1-Methyl-3-phenylindan".[1]
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